molecular formula C18H25OPSe B14632445 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one CAS No. 57044-93-6

2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one

Cat. No.: B14632445
CAS No.: 57044-93-6
M. Wt: 367.3 g/mol
InChI Key: QMQBTVNTFKNATF-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is a complex organoselenium compound It is characterized by the presence of tert-butyl groups, a phenyl ring, and a selenaphosphinin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one typically involves the reaction of 2,6-di-tert-butylphenol with phenylphosphine selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is unique due to the presence of the selenaphosphinin core, which imparts distinct chemical and physical properties

Properties

CAS No.

57044-93-6

Molecular Formula

C18H25OPSe

Molecular Weight

367.3 g/mol

IUPAC Name

2,6-ditert-butyl-4-phenyl-1,4λ5-selenaphosphinine 4-oxide

InChI

InChI=1S/C18H25OPSe/c1-17(2,3)15-12-20(19,14-10-8-7-9-11-14)13-16(21-15)18(4,5)6/h7-13H,1-6H3

InChI Key

QMQBTVNTFKNATF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CP(=O)(C=C([Se]1)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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